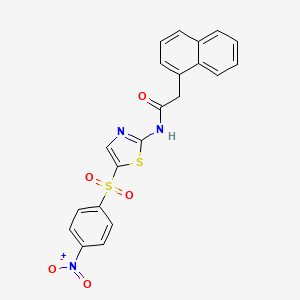
2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15N3O5S2 and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthalene moiety, a sulfonamide group, and a thiazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . A study evaluating various thiazole derivatives found that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | Not specified | Staphylococcus aureus, E. coli |
| Other Thiazole Derivatives | 0.22 - 0.25 | Various pathogens |
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. In vitro studies demonstrated that compounds with similar structural features inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be in the micromolar range, suggesting a significant cytotoxic effect against these cancer cells .
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory properties. In animal models, compounds similar to this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism through which these compounds may exert therapeutic effects in inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of thiazole derivatives showed that modifications to the sulfonamide group significantly enhanced antibacterial activity. The study concluded that the presence of electron-withdrawing groups increased potency against resistant strains .
- Case Study on Anticancer Effects : Another study focused on a series of thiazole derivatives, including those structurally similar to our compound, demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with fewer side effects .
特性
IUPAC Name |
2-naphthalen-1-yl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S2/c25-19(12-15-6-3-5-14-4-1-2-7-18(14)15)23-21-22-13-20(30-21)31(28,29)17-10-8-16(9-11-17)24(26)27/h1-11,13H,12H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECXOWZDQSJDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














